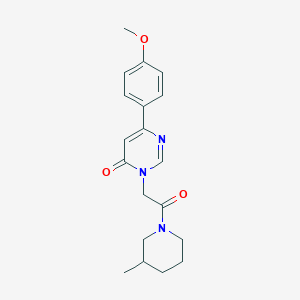

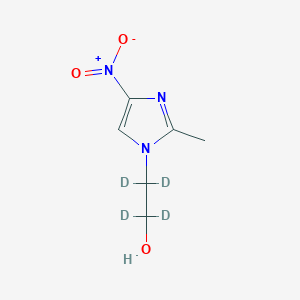

![molecular formula C8H11N2NaO4 B2532340 Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate CAS No. 2413886-04-9](/img/structure/B2532340.png)

Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. It has a molecular weight of 222.18 .

Molecular Structure Analysis

The InChI code for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 . This indicates the presence of sodium, carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Physical And Chemical Properties Analysis

“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder. It is soluble in water. The compound has a molecular weight of 222.18 .Applications De Recherche Scientifique

Multicomponent Reactions for Medicinal Applications

Sodium acetate-catalyzed multicomponent reactions have shown significant promise in the fast and efficient synthesis of pharmacologically active compounds. For instance, a study demonstrated the utilization of sodium acetate in a solvent-free multicomponent assembling process that yields substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are recognized for their potential in treating human inflammatory TNFα-mediated diseases, showcasing a rapid, efficient, and environmentally friendly approach to creating small-molecule ligands for various biomedical applications (Elinson et al., 2014).

Catalytic Approaches for Cardiovascular Disease Therapy

Another research highlighted the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles via a sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. The resulting compounds are considered promising for the therapy of human cardiovascular diseases, emphasizing the efficiency and environmental friendliness of such catalytic methods in generating compounds for medical use (Elinson, Nasybullin, & Nikishin, 2013).

Environmentally Benign Synthesis for Antibiotics and Anticancer Drugs

The application of sodium acetate in the synthesis of pyrano[2,3-c]pyrazoles, known for their antibiotic, enzyme inhibitory, and anticancer properties, has been explored. This method involves a fast and efficient multicomponent reaction process that is beneficial for large-scale processes, highlighting an environmentally benign approach to producing pharmacologically active substances (Elinson et al., 2015).

Antimicrobial Evaluation of Novel Pyrazolines

A study on the microwave-assisted synthesis of novel pyrazoline derivatives in the presence of sodium acetate revealed significant antimicrobial activity. This synthesis route showcases the potential of sodium acetate-catalyzed reactions in creating compounds with valuable biological activities, including antimicrobial properties (Dongamanti et al., 2015).

Safety and Hazards

The safety information for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDWCJYPFFLEQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=NN1CC(=O)[O-])OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

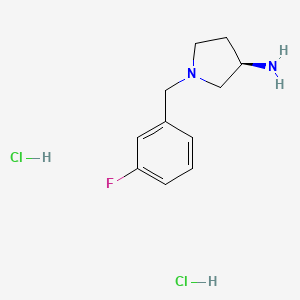

![2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2532259.png)

![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)

![8-(4-chlorophenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2532261.png)

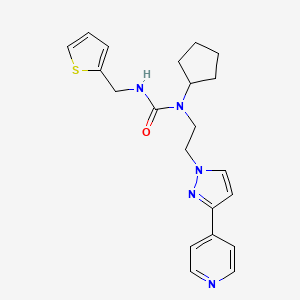

![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)

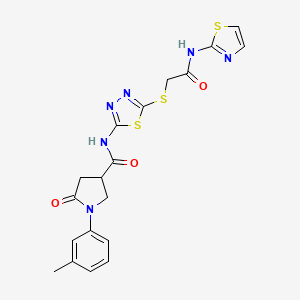

![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2532274.png)